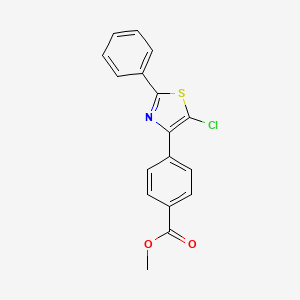
Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.80 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate typically involves the reaction of 5-chloro-2-phenylthiazole with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Scientific Research Applications
Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate can be compared with other thiazole derivatives, such as:
Methyl 4-(5-bromo-2-phenylthiazol-4-yl)benzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 4-(5-methyl-2-phenylthiazol-4-yl)benzoate: Contains a methyl group instead of chlorine, potentially altering its chemical properties and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate, with the CAS number 1255099-38-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the pharmacological profile of the compound, often enhancing its interaction with biological targets.
IUPAC Name : Methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study focused on thiazole derivatives demonstrated their effectiveness against various cancer cell lines. Specifically, compounds with similar structural features have shown significant cytotoxicity against human cancer cells.
Case Studies and Findings
-
Antitumor Efficacy :
- A study evaluated several thiazole derivatives for their anticancer activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, with IC50 values indicating potent cytotoxic effects .
-
Mechanism of Action :
- The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins and triggering cell death in chronic lymphocytic leukemia cells .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Thiazole derivatives are frequently tested for their efficacy against various bacterial and fungal strains.
Findings in Antimicrobial Research
- Bacterial Activity :
- Fungal Activity :
Summary of Biological Activities
Properties
CAS No. |
1255099-38-7 |
|---|---|
Molecular Formula |
C17H12ClNO2S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-17(20)13-9-7-11(8-10-13)14-15(18)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
CKHPHIRZKAONSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















